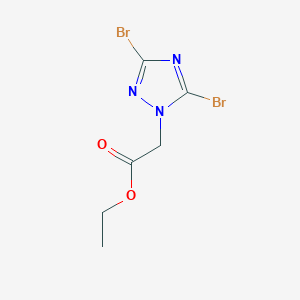

ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

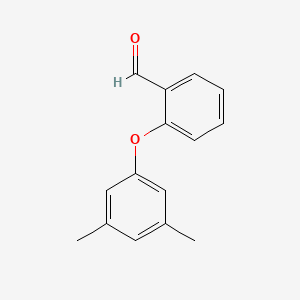

Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the CAS Number: 477869-80-0. It has a molecular weight of 312.95 .

Synthesis Analysis

The synthesis of ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate involves the use of 3,5-dibromo-1H-1,2,4-triazole, potassium carbonate, and ethyl bromoacetate . The reaction mixture is heated at reflux for 4 hours and then cooled to room temperature . The resulting mixture is diluted with ethyl acetate, filtered, washed with water, 1 N hydrochloric acid and saturated aqueous sodium bicarbonate, and dried .Molecular Structure Analysis

The InChI Code for ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is 1S/C6H7Br2N3O2/c1-2-13-4 (12)3-11-6 (8)9-5 (7)10-11/h2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The compound is part of the 1,2,4-triazole family, which are known to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis

The predicted boiling point of ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is 398.5±44.0 °C and its predicted density is 2.10±0.1 g/cm3 .Scientific Research Applications

Triazole Derivatives in Scientific Research

Heterocyclic Compounds and Biological Activities : Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, are pivotal in drug development due to their diverse biological activities. These compounds are synthesized and evaluated for antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The ongoing research and development efforts aim at discovering new, efficient, and green chemistry approaches to synthesize these derivatives for addressing emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

Process Intensification Techniques for Ethyl Acetate Production : The ethyl acetate esterification process benefits from various process intensification techniques, revealing advantages over traditional production methods. Ethyl acetate itself, being closely related to the compound through its ester group, is widely used as a solvent in paints, coatings, and flavors. Research into optimizing its production process can indirectly inform methodologies applicable to similar esters, highlighting the importance of efficient synthesis routes and potential application areas (Patil & Gnanasundaram, 2020).

Biological Features of Triazole Derivatives : Extensive studies on 1,2,4-triazole derivatives showcase their antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The research underscores the potential for chemical modeling of these compounds to create biologically active substances, furthering their applicability in medicinal chemistry and drug discovery (Ohloblina, 2022).

Synthetic Routes and Applications : The synthesis of 1,2,3-triazoles, including 1,4-disubstituted variants, is significant for their applications in drug discovery, bioconjugation, and material science. Various synthetic routes have been developed to enhance the efficiency of producing these compounds, highlighting the critical role of triazole rings in pharmaceutical chemistry (Kaushik et al., 2019).

Liquid Organic Hydrogen Carrier Systems : The conversion of bioethanol into ethyl acetate, producing hydrogen as a by-product, presents a sustainable approach to hydrogen storage and transport. This process, leveraging the chemical properties of ethyl acetate, demonstrates the broader application of ester compounds in renewable energy and green chemistry solutions (Santacesaria et al., 2023).

Safety And Hazards

Future Directions

The future directions of research on ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate could involve further exploration of its potential anticancer properties . As a member of the 1,2,4-triazole family, it could be studied for its ability to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name |

ethyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br2N3O2/c1-2-13-4(12)3-11-6(8)9-5(7)10-11/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFDVZGJGRFZMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NC(=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255045 |

Source

|

| Record name | Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate | |

CAS RN |

477869-80-0 |

Source

|

| Record name | Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477869-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[4-(methylthio)benzyl]amine](/img/structure/B1299667.png)

![2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1299678.png)

![2-[(2-Oxopropyl)thio]benzoic acid](/img/structure/B1299682.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)